

# BFMO Protocol for Ullmann Condensation: Application Notes and Protocols

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## Compound of Interest

Compound Name: *BFMO*

Cat. No.: *B1584119*

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## Introduction

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has been significantly advanced through the development of sophisticated catalyst systems.[1] Traditional methods often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2] The introduction of ligand-accelerated catalysis has enabled milder and more efficient transformations.[3] This document provides detailed application notes and protocols for the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**) as a highly effective bidentate ligand in copper-catalyzed N-arylation of anilines and cyclic secondary amines.[1] The **BFMO** ligand, part of the oxalic diamide class of ligands developed by Ma and co-workers, promotes the coupling of a wide range of (hetero)aryl bromides under relatively low temperatures with low catalyst loadings, making it a valuable tool in organic synthesis and drug development.[1][4]

## Data Presentation

The CuI/**BFMO** catalytic system demonstrates broad applicability for the N-arylation of various anilines and cyclic secondary amines with a diverse scope of (hetero)aryl bromides. The following tables summarize the quantitative data for these reactions, highlighting the efficiency and versatility of the protocol.

Table 1: CuI/**BFMO**-Catalyzed N-Arylation of Anilines with Aryl Bromides[1]

Entry	Aryl Bromide	Aniline	Product	Yield (%)
1	4-Bromotoluene	Aniline	4-Methyl-N-phenylaniline	95
2	4-Bromoanisole	Aniline	4-Methoxy-N-phenylaniline	96
3	4-Bromobenzonitrile	Aniline	4-(Phenylamino)benzonitrile	92
4	1-Bromo-4-(trifluoromethyl)benzene	Aniline	N-Phenyl-4-(trifluoromethyl)aniline	91
5	4-Bromotoluene	4-Methoxyaniline	4-Methoxy-N-(p-tolyl)aniline	98
6	4-Bromotoluene	4-Chloroaniline	4-Chloro-N-(p-tolyl)aniline	93
7	2-Bromotoluene	Aniline	2-Methyl-N-phenylaniline	85
8	2-Bromo-1,3-dimethylbenzene	Aniline	N-(2,6-Dimethylphenyl)aniline	78

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), CuI (0.05 mmol), **BFMO** (0.05 mmol), K<sub>3</sub>PO<sub>4</sub> (2.0 mmol), EtOH (2.0 mL), 80 °C, 24 h.

Table 2: CuI/**BFMO**-Catalyzed N-Arylation of Cyclic Secondary Amines with Aryl Bromides<sup>[1]</sup>

Entry	Aryl Bromide	Amine	Product	Yield (%)
1	4-Bromotoluene	Morpholine	4-(p-Tolyl)morpholine	94
2	4-Bromoanisole	Morpholine	4-(4-Methoxyphenyl)morpholine	95
3	4-Bromobenzonitrile	Morpholine	4-Morpholinobenzonitrile	91
4	1-Bromo-4-(trifluoromethyl)benzene	Morpholine	4-(4-(Trifluoromethyl)phenyl)morpholine	90
5	4-Bromotoluene	Piperidine	1-(p-Tolyl)piperidine	92
6	4-Bromotoluene	Pyrrolidine	1-(p-Tolyl)pyrrolidine	93
7	2-Bromopyridine	Morpholine	4-(Pyridin-2-yl)morpholine	88
8	3-Bromopyridine	Morpholine	4-(Pyridin-3-yl)morpholine	85

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), CuI (0.05 mmol), **BFMO** (0.05 mmol), K<sub>3</sub>PO<sub>4</sub> (2.0 mmol), EtOH (2.0 mL), 80 °C, 24 h.

## Experimental Protocols

The following are detailed methodologies for the synthesis of the **BFMO** ligand and the general procedure for the CuI/**BFMO**-catalyzed N-arylation reaction.

## Synthesis of N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**)

## Materials:

- Oxalyl chloride
- Furan-2-ylmethanamine
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- To a solution of furan-2-ylmethanamine (2.0 equiv) and  $\text{Et}_3\text{N}$  (2.2 equiv) in  $\text{CH}_2\text{Cl}_2$  at 0 °C, add oxalyl chloride (1.0 equiv) dropwise.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction with water and extract with  $\text{CH}_2\text{Cl}_2$ .
- Wash the combined organic layers with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from ethanol to afford **BFMO** as a white solid.

## General Procedure for CuI/BFMO-Catalyzed N-Arylation

## Materials:

- Aryl bromide

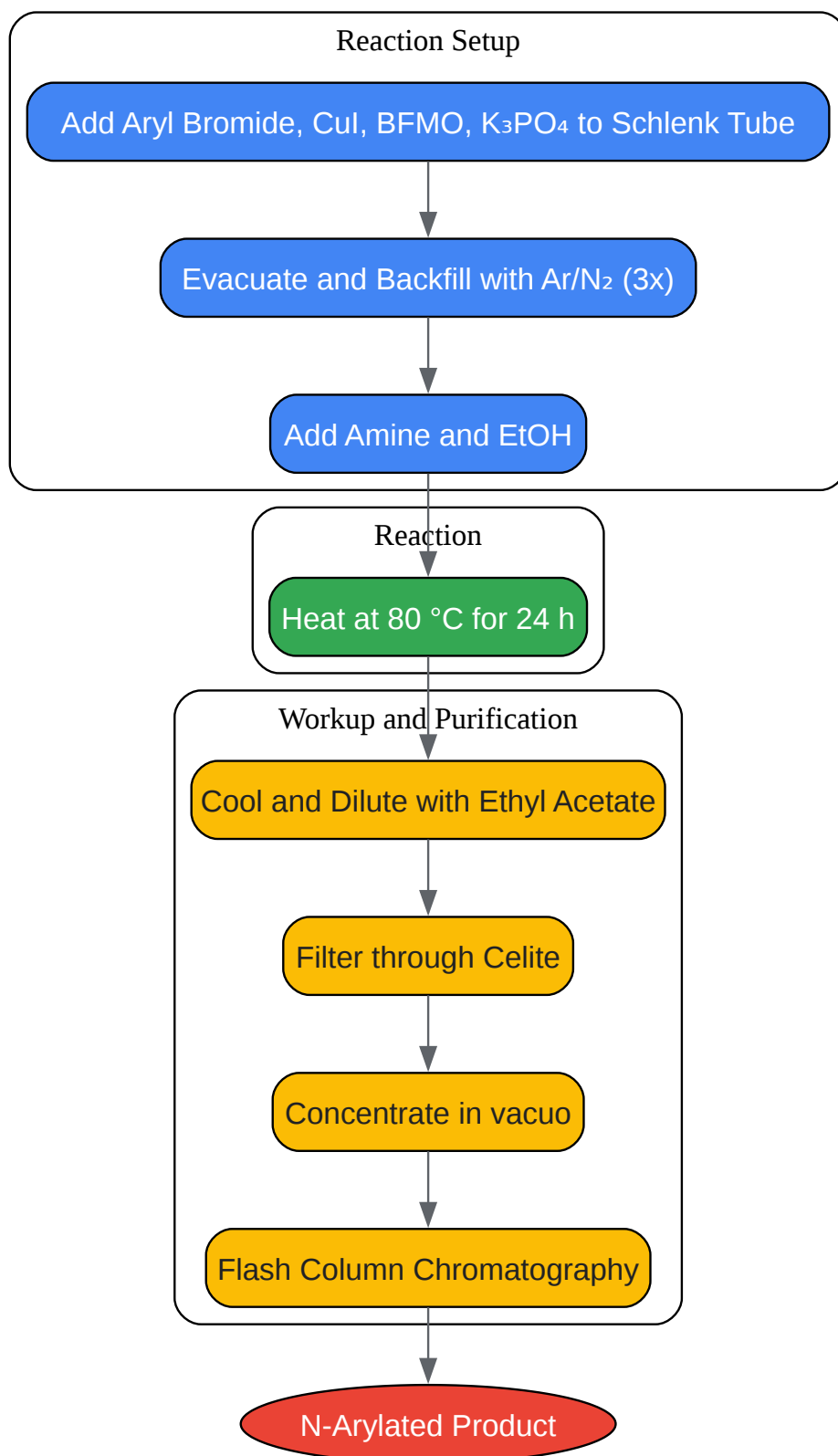
- Aniline or cyclic secondary amine
- Copper(I) iodide (CuI)
- N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**)
- Potassium phosphate ( $K_3PO_4$ )
- Ethanol (EtOH)
- Schlenk tube or other suitable reaction vessel
- Argon or Nitrogen gas for inert atmosphere

#### Procedure:

- To a Schlenk tube, add the aryl bromide (1.0 mmol), CuI (0.05 mmol, 5 mol%), **BFMO** (0.05 mmol, 5 mol%), and  $K_3PO_4$  (2.0 mmol).
- Evacuate and backfill the tube with argon or nitrogen three times.
- Add the aniline or cyclic secondary amine (1.2 mmol) and ethanol (2.0 mL) via syringe.
- Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.
- Stir the reaction for 24 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

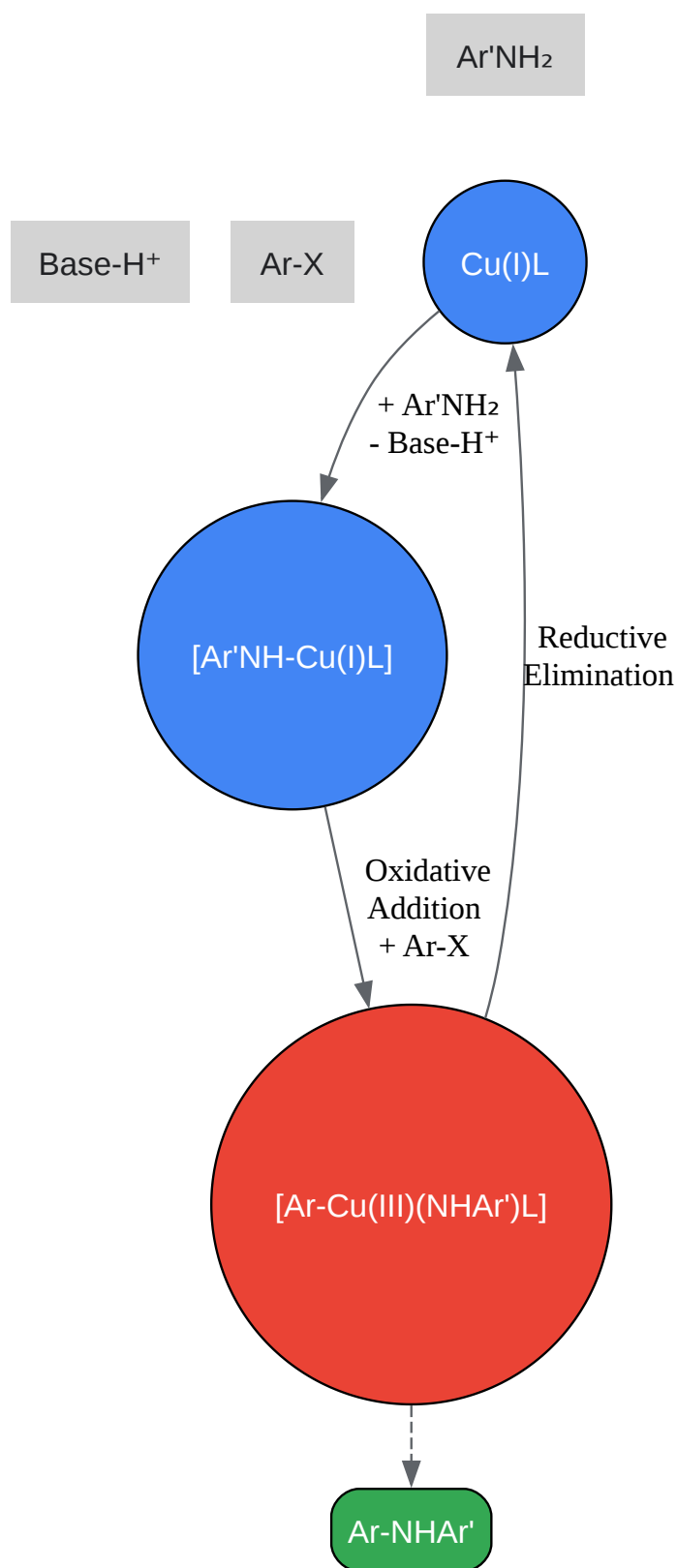
## Visualizations

The following diagrams illustrate the experimental workflow for the CuI/**BFMO**-catalyzed N-arylation and a proposed catalytic cycle for the Ullmann condensation.



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Caption: Experimental workflow for the CuI/BFMO-catalyzed N-arylation.



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Caption: Proposed catalytic cycle for the Cu(I)/Cu(III) mediated Ullmann condensation.

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## References

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